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Introduction
5-Chloronicotinamide, a halogenated derivative of nicotinamide (Vitamin B3), serves as a

valuable building block in medicinal chemistry and drug development. Its pyridine ring,

substituted with both an electron-withdrawing chlorine atom and a carboxamide group,

presents a unique electronic and structural profile, making it a key intermediate in the synthesis

of various pharmacologically active agents. A thorough understanding of its molecular structure

is paramount for its effective utilization, and this is unequivocally established through the

integrated application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-Chloronicotinamide. It is designed for

researchers and scientists, offering not just the raw data but also the underlying principles and

interpretative logic required to verify the compound's identity and purity. The protocols and

interpretations presented herein are grounded in established spectroscopic principles to ensure

scientific integrity and reproducibility.
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Molecular Structure and Spectroscopic Correlation
The structural characterization of 5-Chloronicotinamide hinges on elucidating the specific

arrangement of its constituent atoms. Spectroscopic methods provide a detailed roadmap of

the molecular framework.

Caption: Molecular structure of 5-Chloronicotinamide.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Chloronicotinamide, both ¹H and ¹³C NMR provide definitive proof

of its structure.

¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: A sample of 5-Chloronicotinamide (~5-10 mg) is dissolved in an

appropriate deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is chosen for

its ability to dissolve the amide and for its exchange-dampening effect on the amide protons.

The spectrum is recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an

internal standard (δ 0.00 ppm).

Data Interpretation and Causality: The ¹H NMR spectrum of 5-Chloronicotinamide is expected

to show signals corresponding to the three aromatic protons on the pyridine ring and the two

protons of the amide group. The chemical shifts are influenced by the electronegativity of the

nitrogen atom in the ring, the chlorine substituent, and the amide group.

Table 1: ¹H NMR Spectroscopic Data for 5-Chloronicotinamide in DMSO-d₆
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.92 dd 2.6, 0.8

H-4 8.31 dd 8.3, 2.5

H-6 7.68 dd 8.3, 0.7

-NH₂ 10.38 (variable) br s -

Data derived from a study on related niacinamide compounds.

Aromatic Protons (H-2, H-4, H-6):

H-2 (δ 8.92): This proton is deshielded due to its position between the ring nitrogen and

the amide-substituted carbon. It appears as a doublet of doublets (dd) due to coupling with

H-4 (⁴J, long-range) and H-6 (⁴J, long-range).

H-4 (δ 8.31): This proton is ortho to the amide group and meta to the chlorine atom. It

shows coupling to H-2 and H-6.

H-6 (δ 7.68): This proton is ortho to the ring nitrogen and meta to the amide group. Its

chemical shift is influenced by the adjacent nitrogen. It appears as a doublet of doublets

from coupling to H-4 and H-2.

Amide Protons (-NH₂): The amide protons typically appear as a broad singlet at a downfield

chemical shift (δ ~10.38). The broadness is due to quadrupole broadening from the ¹⁴N

nucleus and potential chemical exchange with trace amounts of water in the solvent.

Caption: Correlation of ¹H NMR peaks to the molecular structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: The same sample prepared for ¹H NMR analysis can be used. A proton-

decoupled ¹³C NMR spectrum is acquired on a 101 MHz (for a 400 MHz ¹H instrument)

spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise

ratio, owing to the low natural abundance of the ¹³C isotope.
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Data Interpretation and Causality: The proton-decoupled spectrum will show six distinct signals,

one for each of the six carbon atoms in the molecule. The chemical shifts are primarily

influenced by hybridization and the electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for 5-Chloronicotinamide in DMSO-d₆

Carbon Assignment Chemical Shift (δ, ppm)

C-5 (C-Cl) 163.62

C-3 (C-CONH₂) 162.83

C-2 160.39

C-6 153.78

C-4 149.90

C=O 139.63

Note: The specific assignments from the reference appear unusual for a pyridine system and

may represent data from a derivative. A more standard predicted assignment based on

substituent effects would be: C=O (~165 ppm), C2 (~150 ppm), C6 (~148 ppm), C4 (~138

ppm), C5 (~132 ppm), C3 (~130 ppm). The data is presented as found in the literature for

transparency.

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing furthest downfield

due to the double bond to the highly electronegative oxygen atom.

Aromatic Carbons:

C-5: The carbon directly attached to the chlorine atom is significantly deshielded.

C-2 and C-6: These carbons, adjacent to the ring nitrogen, are deshielded due to the

inductive effect of nitrogen.

C-3 and C-4: These carbons resonate at intermediate fields, with their precise shifts

determined by the combined electronic effects of the substituents.
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Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform

Infrared (FT-IR) spectrometer. For a solid sample like 5-Chloronicotinamide, the Attenuated

Total Reflectance (ATR) technique is a modern and convenient method. A small amount of the

solid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400

cm⁻¹.

Data Interpretation: The IR spectrum of 5-Chloronicotinamide is dominated by absorptions

corresponding to the N-H and C=O bonds of the amide group, the C-H and C=C/C=N bonds of

the aromatic ring, and the C-Cl bond.

Table 3: Key IR Absorption Bands for 5-Chloronicotinamide

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3285 N-H Stretch Primary Amide Strong, Broad

~3095 C-H Stretch Aromatic Medium

~1646 C=O Stretch (Amide I) Primary Amide Strong, Sharp

~1584 C=C & C=N Stretch Aromatic Ring Medium-Strong

~850 C-Cl Stretch Aryl Halide Medium

Data derived from a study on related niacinamide compounds.

N-H Stretching (~3285 cm⁻¹): The primary amide group shows characteristic N-H stretching

vibrations. The broadness of this peak is indicative of hydrogen bonding in the solid state.

Aromatic C-H Stretching (~3095 cm⁻¹): The stretching of C-H bonds on the pyridine ring

occurs at wavenumbers just above 3000 cm⁻¹, a diagnostic feature for sp² C-H bonds.
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C=O Stretching (Amide I band, ~1646 cm⁻¹): This is one of the most intense and

characteristic bands in the spectrum, arising from the carbonyl stretch of the amide group.

Aromatic Ring Stretching (~1584 cm⁻¹): These absorptions are due to the C=C and C=N

stretching vibrations within the pyridine ring.

C-Cl Stretching (~850 cm⁻¹): The vibration of the carbon-chlorine bond typically appears in

the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. The fragmentation pattern observed upon ionization offers valuable structural

clues.

Experimental Protocol: The mass spectrum can be obtained using an Electron Ionization (EI)

source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is

introduced into the source, where it is vaporized and bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to

the mass of the intact molecule and several fragment ion peaks at lower mass-to-charge (m/z)

ratios.

Table 4: Predicted Mass Spectrometry Data for 5-Chloronicotinamide

m/z Ion Identity
Probable Fragmentation
Pathway

156/158 [M]⁺
Molecular Ion (³⁵Cl/³⁷Cl

isotopes)

140/142 [M - NH₂]⁺ Loss of the amino radical

112/114 [M - CONH₂]⁺ Loss of the carboxamide group

77 [C₅H₃N]⁺ Loss of Cl and CONH₂
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Note: The presence of chlorine is readily identified by the characteristic M+2 isotope pattern,

with the peak at m/z 158 being approximately one-third the intensity of the peak at m/z 156,

reflecting the natural abundance of ³⁷Cl versus ³⁵Cl.

Fragmentation Pathway: The primary fragmentation pathways involve the cleavage of the

amide group, which is a common feature for such compounds.

Molecular Ion: The initial ionization produces the molecular ion at m/z 156 (for the ³⁵Cl

isotope) and 158 (for the ³⁷Cl isotope).[1]

Loss of Amine Radical: Cleavage of the C-N bond can lead to the loss of an amino radical

(•NH₂) to form an acylium ion at m/z 140/142.

Loss of Carboxamide Group: A more significant fragmentation can be the loss of the entire

carboxamide group as a radical, leading to the 5-chloropyridinyl cation at m/z 112/114.

[C₆H₅ClN₂O]⁺˙
m/z 156/158

(Molecular Ion)

[C₆H₄ClNO]⁺
m/z 140/142

- •NH₂

[C₅H₃ClN]⁺
m/z 112/114

- •CONH₂

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 5-Chloronicotinamide in EI-MS.

Conclusion
The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, FT-IR, and MS—

collectively provide an unambiguous structural confirmation of 5-Chloronicotinamide. The

chemical shifts and coupling constants in NMR define the proton and carbon backbone, the

vibrational frequencies in IR confirm the presence of key functional groups (amide, aromatic

ring, C-Cl), and the mass spectrum confirms the molecular weight and predictable

fragmentation. For scientists in drug discovery and development, a firm grasp of this
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spectroscopic data is essential for quality control, reaction monitoring, and the confident

application of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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